3-Bromo-2-(trifluoromethyl)phenylurea
Description
3-Bromo-2-(trifluoromethyl)phenylurea is a substituted phenylurea derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring. Phenylurea derivatives are widely studied for their biological activities, including herbicide and plant-protective effects . The bromine and trifluoromethyl groups likely enhance lipophilicity and electronic effects, influencing reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H6BrF3N2O |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
[3-bromo-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-4-2-1-3-5(14-7(13)15)6(4)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI Key |
IWJOBAPTWQBSTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)phenylurea typically involves the reaction of 3-bromo-2-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of 3-Bromo-2-(trifluoromethyl)phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the meta position undergoes substitution with nucleophiles such as amines, thiols, or alkoxides. Reactivity is influenced by the electron-withdrawing trifluoromethyl group, which activates the aromatic ring toward NAS.
Key Conditions and Examples:
-
Amine Substitution : Reaction with piperidine derivatives in DMF at 90°C under nitrogen yields N-arylpiperidine products. For example, coupling with 4-hydroxymethylpiperidine achieves >85% yield .
-
Thiol Substitution : Treatment with benzyl mercaptan in the presence of K₂CO₃ at 60°C produces thioether derivatives .
| Nucleophile | Reaction Conditions | Product Yield | Source |
|---|---|---|---|
| Piperidin-4-ylmethanol | DMF, 90°C, 5 h | 87% | |
| 3,4,5-Trimethoxyphenol | Toluene, reflux, 12 h | 89% |
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the urea group to form 3-bromo-2-(trifluoromethyl)aniline and CO₂ .
-
Basic Hydrolysis : NaOH (2M) at 80°C generates ammonium salts and substituted anilines .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in dioxane/H₂O (3:1) at 80°C produces biaryl derivatives .
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| 4-Fluorophenyl | Pd(OAc)₂/XPhos | 78% |
| 3-Pyridyl | PdCl₂(dppf) | 65% |
Buchwald-Hartwig Amination
Coupling with secondary amines (e.g., morpholine) using BrettPhos Pd G3 catalyst forms N-aryl amines .
Cyclocondensation Reactions
The urea group facilitates heterocycle formation:
-
Pyrazole Synthesis : Reaction with hydrazine hydrate in ethanol at 70°C yields 1,2,4-triazolo[1,5-a]pyrimidines .
-
Quinazolinone Formation : Condensation with ortho-aminobenzonitrile under microwave irradiation produces fused heterocycles .
Influence of Structural Modifications
Comparative studies highlight the impact of substituent positioning:
| Compound | Reactivity Profile | Source |
|---|---|---|
| 3-Bromo-5-(trifluoromethyl)phenylurea | Reduced NAS efficiency due to steric hindrance | |
| 2-Bromo-3-(trifluoromethyl)phenylurea | Enhanced electrophilicity at bromine |
Scientific Research Applications
Chemistry: 3-Bromo-2-(trifluoromethyl)phenylurea is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays .
Medicine: Its structural features allow for the development of drugs with improved efficacy and selectivity .
Industry: In the industrial sector, 3-Bromo-2-(trifluoromethyl)phenylurea is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues in the Phenylurea Family
Phenylurea derivatives vary based on substituents on the phenyl ring and urea moiety. Key analogues include:
Key Observations :
- Substituent Effects : The 3-bromo and 2-trifluoromethyl groups in 3-Bromo-2-(trifluoromethyl)phenylurea likely increase steric bulk and electron-withdrawing effects compared to simpler analogues like fenuron. This may enhance binding to biological targets or alter solubility .
- Biological Activity: Fluometuron (3-CF₃-substituted) is a herbicide targeting weed growth, while forchlorfenuron (pyridinyl-substituted) acts as a cytokinin-like growth promoter.
Brominated Trifluoromethyl-Substituted Aromatics
Compounds with bromine and trifluoromethyl groups on aromatic rings provide insights into electronic and synthetic challenges:
Key Observations :
- Electronic Effects : Bromine and trifluoromethyl groups are strong electron-withdrawing substituents, directing electrophilic substitution and stabilizing negative charges. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Synthetic Challenges : Introducing both bromine and trifluoromethyl groups often requires multi-step syntheses with moderate yields (e.g., 45% yield for 3-Bromo-2-(4-(trifluoromethyl)phenyl)furan) .
Key Challenges :
- Steric hindrance from the trifluoromethyl group can reduce reaction efficiency.
- Bromine’s position affects regioselectivity in coupling reactions .
Biological Activity
3-Bromo-2-(trifluoromethyl)phenylurea is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group attached to a phenylurea backbone, which influences its reactivity and interaction with biological targets. The presence of these substituents enhances its lipophilicity and may affect its binding affinity to various enzymes and receptors.
The biological activity of 3-Bromo-2-(trifluoromethyl)phenylurea is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. This mechanism is crucial in modulating various biochemical pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are vital for numerous physiological processes.
Biological Activity Data
Research has demonstrated the compound's potential in various biological contexts, including:
Antiproliferative Activity
In studies assessing antiproliferative effects against cancer cell lines, 3-Bromo-2-(trifluoromethyl)phenylurea exhibited significant cytotoxicity. For example, it was shown to have an IC50 value in the low micromolar range against several cancer cell lines, indicating its potential as an anticancer agent .
Enzyme Inhibition Studies
Table 1 summarizes the inhibitory effects of 3-Bromo-2-(trifluoromethyl)phenylurea on selected enzymes:
These findings suggest that the compound selectively inhibits specific enzymes while sparing others, which is advantageous for therapeutic applications.
Case Studies
- Triple-Negative Breast Cancer (TNBC) : A study identified novel urea-based compounds with significant cytotoxicity against TNBC cell lines. The presence of 3-Bromo-2-(trifluoromethyl)phenylurea in these studies highlighted its potential role in targeting FGFR1, a key player in TNBC progression .
- Insecticidal Activity : Research indicated that derivatives of phenylurea, including 3-Bromo-2-(trifluoromethyl)phenylurea, showed strong insecticidal activities against pests like the beet armyworm at concentrations as low as 10 mg/L. This suggests potential applications in agricultural pest control .
Structure-Activity Relationship (SAR)
The unique arrangement of the bromine and trifluoromethyl groups enhances the compound's reactivity and selectivity towards biological targets. Comparative studies with similar compounds have demonstrated that variations in these substituents can significantly alter biological activity profiles, emphasizing the importance of SAR in drug design .
Q & A
Q. Advanced
- Reactivity : Use DFT to map potential energy surfaces, identifying transition states and intermediates. For example, simulate bromine radical addition pathways to predict regioselectivity .
- Stability : Molecular dynamics (MD) simulations assess thermal decomposition kinetics. Solvent effects on stability can be modeled via COSMO-RS . Integrate computational results with experimental thermogravimetric analysis (TGA) to validate predictions .
What are the key storage and handling considerations for this compound?
Basic
Store at room temperature in airtight, light-resistant containers due to potential sensitivity to moisture and UV degradation . Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation products via HPLC-MS. Handle under inert atmosphere (N₂/Ar) to prevent hydrolysis of the urea moiety .
How to address contradictions in experimental data (e.g., yield variations, byproducts)?
Q. Advanced
- Yield variations : Use statistical analysis (ANOVA) to identify outliers or confounding variables (e.g., impurity in starting material) .
- Byproducts : Perform mechanistic studies (e.g., trapping intermediates with radical scavengers) or LC-MS profiling to trace side-reaction pathways. Cross-reference with computational models to hypothesize competing pathways (e.g., trifluoromethyl group migration) .
What challenges arise in regioselective bromination/trifluoromethylation, and how are they mitigated?
Basic
Challenges include:
- Bromination : Competing para/meta substitution due to directing effects of CF₃ and urea groups.
- Trifluoromethylation : Limited solubility of reagents in polar solvents.
Mitigation strategies: - Use directing groups (e.g., Lewis acids) to enhance ortho-bromination .
- Employ fluorous-phase catalysts to improve trifluoromethylation efficiency .
How can QSAR models predict biological/environmental impacts of derivatives?
Advanced
Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, electronegativity of substituents) with bioactivity or ecotoxicity. For environmental impact:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
